molecular formula C21H17N3O5S B3500604 3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1-PHENYL-1H-INDAZOLE

3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1-PHENYL-1H-INDAZOLE

Cat. No.: B3500604
M. Wt: 423.4 g/mol
InChI Key: DNKRINPBSIRLFN-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-4-{[(furan-2-yl)methyl]sulfanyl}-6-nitro-1-phenyl-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a furan ring, a nitro group, and an indazole core

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-4-(furan-2-ylmethylsulfanyl)-6-nitro-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-24(26)15-11-17-19(18(12-15)30-13-16-7-4-8-27-16)20(21-28-9-10-29-21)22-23(17)14-5-2-1-3-6-14/h1-8,11-12,21H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKRINPBSIRLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)-4-{[(furan-2-yl)methyl]sulfanyl}-6-nitro-1-phenyl-1H-indazole typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-nitrophenylhydrazine with a suitable ketone or aldehyde.

    Introduction of the Nitro Group: Nitration of the indazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde.

    Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting the appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.

    Thioether Formation: The thioether linkage can be introduced by reacting the furan-2-ylmethyl group with a suitable thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring and the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1,3-dioxolan-2-yl)-4-{[(furan-2-yl)methyl]sulfanyl}-6-nitro-1-phenyl-1H-indazole can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

Due to its structural complexity, the compound could be investigated for its potential as a pharmaceutical agent. Studies could focus on its efficacy, toxicity, and mechanism of action in various disease models.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-4-{[(furan-2-yl)methyl]sulfanyl}-6-nitro-1-phenyl-1H-indazole would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. The nitro group, for example, could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxolan-2-yl)-4-{[(furan-2-yl)methyl]sulfanyl}-1H-indazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-{[(Furan-2-yl)methyl]sulfanyl}-6-nitro-1-phenyl-1H-indazole: Lacks the dioxolane ring, which may affect its chemical properties and applications.

    3-(1,3-Dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole:

Uniqueness

The presence of the dioxolane ring, furan ring, nitro group, and thioether linkage in 3-(1,3-dioxolan-2-yl)-4-{[(furan-2-yl)methyl]sulfanyl}-6-nitro-1-phenyl-1H-indazole makes it a unique compound with diverse chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1-PHENYL-1H-INDAZOLE
Reactant of Route 2
Reactant of Route 2
3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1-PHENYL-1H-INDAZOLE

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